2-(diphenylphosphino)-1-methyl-1H-imidazole
Overview
Description
Diphenylphosphino compounds are a class of organophosphorus compounds. They are commonly used as ligands in the field of coordination chemistry . These compounds typically have the general formula (C6H5)2PX, where X is a variable group .
Synthesis Analysis
The synthesis of diphenylphosphino compounds often involves the reaction of halogenophosphines with organometallic reagents . For example, diphenylphosphine can be prepared from triphenylphosphine by reduction to lithium diphenylphosphide, which can be protonated to give the title compound .Molecular Structure Analysis
The molecular structure of diphenylphosphino compounds can be determined using various techniques such as single-crystal X-ray diffraction analysis . The coordination geometry around the metal atom in these complexes is often distorted octahedral .Chemical Reactions Analysis
Diphenylphosphino compounds are known to participate in various chemical reactions. For example, they can be deprotonated to give diphenylphosphide derivatives . They also add to carbon-heteroatom double bonds .Physical and Chemical Properties Analysis
Physical properties of diphenylphosphino compounds include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .Scientific Research Applications
1. Catalysis and Ligand Efficiency
- Copper-Catalyzed Reactions : A study by Liu et al. (2014) demonstrated the use of a related compound, 3-(Diphenylphosphino)propanoic acid, as an efficient ligand in copper-catalyzed C-N coupling reactions. This suggests potential applications of 2-(diphenylphosphino)-1-methyl-1H-imidazole in similar catalytic processes due to its structural similarities (Liu et al., 2014).
2. Synthesis and Structural Studies
- Imidazole Derivative Synthesis : Sauerbrey et al. (2011) researched the synthesis and reactions of a sterically demanding imidazole derivative, including its subsequent reaction with diphenylchlorophosphane. This study provides insights into the synthesis pathways and reactions of compounds similar to this compound (Sauerbrey et al., 2011).
3. Phosphoryl Functionalized Complexes
- Functional Ionic Liquids : Majhi et al. (2012) explored the synthesis of backbone P-functionalized imidazol-2-ylidene complexes, which could lead to novel functional ionic liquids. This research suggests the potential of this compound in the development of similar functional materials (Majhi et al., 2012).
4. Photophysical Properties
- Iridium Complexes with Phenyl-Imidazole Ligand : Baranoff et al. (2011) investigated phenyl-imidazole-based ligands, similar in structure to this compound, for their photophysical and electrochemical properties when used in iridium complexes. Such studies highlight potential applications in optoelectronic devices (Baranoff et al., 2011).
5. Metal Complexes and Coordination Chemistry
- Hybrid Phosphorus-NHC Metal Complexes : Liu and Braunstein (2013) researched the synthesis and characterization of hybrid phosphorus-imidazolium salts and their corresponding metal complexes. This research is pertinent to understanding the coordination chemistry of compounds like this compound (Liu & Braunstein, 2013)
Mechanism of Action
Target of Action
2-(Diphenylphosphino)-1-methyl-1H-imidazole, also known as 2-(diphenylphosphanyl)-1-methyl-1H-imidazole, is a type of organophosphorus compound. It is most commonly used as a bidentate phosphine ligand in inorganic and organometallic chemistry . The primary targets of this compound are transition metal centers in various catalysts .
Mode of Action
The compound interacts with its targets by acting as a ligand, forming a chelate with the metal center. This interaction can result in different coordination geometries and catalytic behavior in homogeneous catalysts . The exact mode of action can vary depending on the specific metal center and the reaction conditions.
Biochemical Pathways
It is known that phosphine ligands like this compound are often used in various organic transformations, including cross-coupling reactions . These reactions can involve various biochemical pathways, depending on the specific reactants and products.
Result of Action
The primary result of the action of this compound is to facilitate catalysis in various organic transformations. By acting as a ligand, it can enhance the reactivity of the metal center and influence the selectivity of the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the reaction conditions (such as temperature and pressure), the presence of other ligands, and the specific metal center involved
Safety and Hazards
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2P/c1-18-13-12-17-16(18)19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETUDUREHZVDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394159 | |
Record name | 2-(diphenylphosphino)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150404-18-5 | |
Record name | 2-(diphenylphosphino)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(diphenylphosphanyl)-1-methyl-1H-imidazole interesting as a ligand in ruthenium complexes?
A1: 2-(Diphenylphosphanyl)-1-methyl-1H-imidazole (abbreviated as PPh2MeIm or PN in the research) exhibits hemilabile behavior when coordinated to ruthenium. [] This means it can bind to the metal center through both the phosphorus and nitrogen atoms (κ2-P,N coordination mode), or just through the phosphorus atom (κ1-P coordination mode). This flexibility allows for the formation of diverse ruthenium complexes with varying structures and potentially different reactivities. The research demonstrates this hemilability through the formation of both mononuclear and dinuclear ruthenium complexes with different coordination modes of PPh2MeIm.
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